BenchChemオンラインストアへようこそ!

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid

Medicinal Chemistry Physicochemical Profiling Ionization State

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid (CAS 380431-58-3) is a heterocyclic organic compound belonging to the 1,2,4-triazole-3-thioether-substituted benzoic acid class. Its molecular formula is C10H8N4O4S (MW 280.26 g/mol), featuring a 1,2,4-triazole ring methylated at the N4 position, a sulfanyl (thioether) linker at the 3-position of the triazole, and a 3-nitrobenzoic acid moiety.

Molecular Formula C10H8N4O4S
Molecular Weight 280.26 g/mol
CAS No. 380431-58-3
Cat. No. B3263814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid
CAS380431-58-3
Molecular FormulaC10H8N4O4S
Molecular Weight280.26 g/mol
Structural Identifiers
SMILESCN1C=NN=C1SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H8N4O4S/c1-13-5-11-12-10(13)19-8-3-2-6(9(15)16)4-7(8)14(17)18/h2-5H,1H3,(H,15,16)
InChIKeyTVPOZQAJUXDKOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic Acid (CAS 380431-58-3): Physicochemical Identity and Class Baseline


4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid (CAS 380431-58-3) is a heterocyclic organic compound belonging to the 1,2,4-triazole-3-thioether-substituted benzoic acid class. Its molecular formula is C10H8N4O4S (MW 280.26 g/mol), featuring a 1,2,4-triazole ring methylated at the N4 position, a sulfanyl (thioether) linker at the 3-position of the triazole, and a 3-nitrobenzoic acid moiety [1]. The compound is cataloged as PubChem CID 2342099, with computed properties including XLogP3-AA = 1.2, hydrogen bond acceptor count = 7, and a single hydrogen bond donor (the carboxylic acid proton) [1]. It is commercially available from multiple research chemical suppliers, typically at 95% purity, and is intended exclusively for research and further manufacturing use [1].

Why 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic Acid Cannot Be Replaced by Generic Triazole-Thioether Benzoic Acid Analogs


Generic substitution within the 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzoic acid scaffold fails because the 3-nitro substituent fundamentally alters three critical molecular properties relevant to biological activity and chemical reactivity relative to the non-nitrated parent scaffold. First, the strong electron-withdrawing nitro group increases the acidity of the carboxylic acid (lower pKa), modifying ionization state at physiological pH [2][3]. Second, the nitro group contributes two additional hydrogen bond acceptor atoms, increasing the total acceptor count from 5 to 7, which can significantly affect target binding interactions [1]. Third, the nitro group introduces a redox-active functional handle enabling nitroreductase-mediated bioconversion, a mechanism entirely absent in non-nitrated analogs [4]. These quantitative physicochemical and biochemical differences make the nitrated compound a distinct chemical entity that cannot be directly replaced by its des-nitro analog for applications where acidity, hydrogen bonding, or nitroreductase activation are critical performance parameters.

Quantitative Differentiation Evidence for 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic Acid (CAS 380431-58-3) vs. Structural Analogs


Enhanced Carboxylic Acid Acidity: pKa Shift of ~0.7 Units Relative to Non-Nitrated Analog

The 3-nitro group on the benzoic acid ring of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid exerts a strong electron-withdrawing inductive and resonance effect that stabilizes the conjugate base, thereby lowering the pKa of the carboxylic acid. 3-Nitrobenzoic acid has a measured pKa of 3.47 [1], compared to benzoic acid (pKa = 4.20) [2]. This represents a pKa difference (ΔpKa) of approximately -0.73 units, corresponding to a ~5.4-fold increase in acidity. Applied to the target compound scaffold, this translates to a greater fraction of ionized (carboxylate) species at physiological pH (7.4), which can influence solubility, membrane permeability, and target binding interactions relative to the non-nitrated analog 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzoic acid.

Medicinal Chemistry Physicochemical Profiling Ionization State

Increased Hydrogen Bond Acceptor Capacity: 7 vs. 5 Acceptors vs. Des-Nitro Analog

The 3-nitro substituent adds two oxygen atoms that serve as hydrogen bond acceptors, increasing the total H-bond acceptor count of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid to 7, compared to an estimated 5 acceptors for the des-nitro analog 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzoic acid [1]. This quantitative difference in acceptor count (Δ = +2) expands the potential for directional intermolecular interactions with biological targets, solvents, and co-crystal formers. The additional H-bond acceptor sites are positioned at the 3-position of the benzoic acid ring, which may enable interaction geometries not accessible to the non-nitrated scaffold.

Computational Chemistry Drug Design Molecular Recognition

Nitroreductase-Sensitive Redox Handle: Potential for Bioreductive Activation Not Available in Non-Nitrated Scaffolds

The aromatic nitro group in 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid constitutes a redox-active functional group that can undergo enzymatic one-electron reduction by nitroreductase enzymes (e.g., NTRs, NAD(P)H:quinone oxidoreductase) under hypoxic conditions. This bioreductive mechanism is well-established for nitroaromatic compounds and is exploited in prodrug strategies for targeting hypoxic tumor microenvironments [1]. In contrast, the des-nitro analog 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzoic acid lacks this functional handle entirely, rendering it incapable of nitroreductase-mediated activation. The presence of the nitro group thus provides a therapeutically exploitable mechanism of action that is absent in the non-nitrated comparator, positioning the target compound as a candidate scaffold for hypoxia-selective prodrug development.

Prodrug Design Cancer Research Hypoxia-Targeted Therapy

Moderately Lipophilic Character (XLogP3 = 1.2) Balances Membrane Permeability and Aqueous Solubility

The computed partition coefficient (XLogP3-AA) of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid is 1.2 [1], indicating moderate lipophilicity. In comparison, the des-nitro analog 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzoic acid is expected to have a higher XLogP3 value (estimated >2.0) due to the absence of the polar nitro group; the nitro group reduces logP by approximately 0.5–1.0 units based on fragment constant contributions (π-NO₂ ≈ -0.3 to -1.0 depending on the estimation method) [2]. This lower logP correlates with improved aqueous solubility and reduced non-specific protein binding, which are favorable for in vitro assay performance and oral bioavailability. At XLogP3 = 1.2, the target compound falls within the optimal lipophilicity range (logP 1–3) recommended for drug-like molecules, whereas the more lipophilic des-nitro analog may exceed this optimal window.

ADME Profiling Drug-likeness Lipophilicity

Preferred Application Scenarios for 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic Acid (CAS 380431-58-3) Based on Quantitative Differentiation Evidence


Hypoxia-Targeted Prodrug Scaffold Development

The presence of the aromatic nitro group enables bioreductive activation by nitroreductase enzymes under hypoxic conditions, a mechanism established for nitroaromatic compounds in anticancer and antibacterial prodrug design [1][2]. The target compound provides this functional handle, whereas non-nitrated triazole-thioether benzoic acid analogs do not. Researchers developing hypoxia-selective prodrugs or antibody-directed enzyme prodrug therapy (ADEPT) constructs should prioritize this nitrated scaffold over des-nitro analogs because the nitro group is the essential pharmacophoric element for enzymatic activation. The moderate lipophilicity (XLogP3 = 1.2) further supports adequate cellular uptake while maintaining sufficient solubility for prodrug formulation.

Medicinal Chemistry Lead Optimization Requiring Enhanced Target Binding Through H-Bond Interactions

With 7 hydrogen bond acceptor sites—2 more than the non-nitrated analog—this compound offers expanded intermolecular interaction capacity for target binding [1]. In structure-based drug design programs where the target binding pocket contains hydrogen bond donor residues (e.g., Ser, Thr, Tyr, Lys side chains) positioned to interact with the benzoic acid 3-substituent, the additional nitro oxygen acceptors may confer measurable affinity gains. Medicinal chemists should select this compound over the des-nitro analog when crystallographic or modeling data indicate that the 3-position of the benzoic acid ring engages in polar contacts with the target protein.

Physicochemical Profiling Studies Investigating Ionization State Effects on Bioactivity

The electron-withdrawing nitro group lowers the carboxylic acid pKa by approximately 0.7 units relative to the non-nitrated analog (ΔpKa ≈ -0.7 based on comparison of 3-nitrobenzoic acid pKa = 3.47 vs. benzoic acid pKa = 4.20) [1][2]. This increased acidity results in a higher fraction of the ionized carboxylate species at physiological pH, which can modulate target binding, cellular permeability, and solubility. Researchers conducting structure-activity relationship (SAR) studies on ionization-dependent pharmacology should use this compound as the nitrated comparator alongside the non-nitrated scaffold to isolate the contribution of the nitro group to observed biological effects.

Quote Request

Request a Quote for 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.